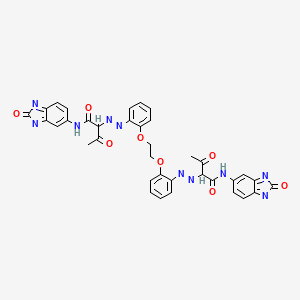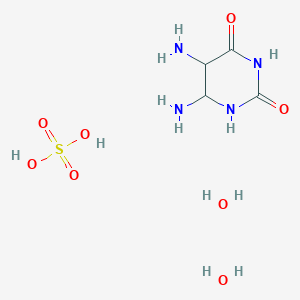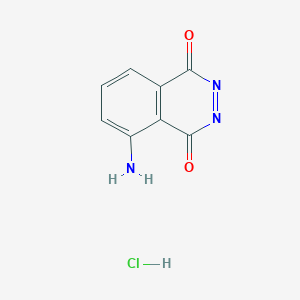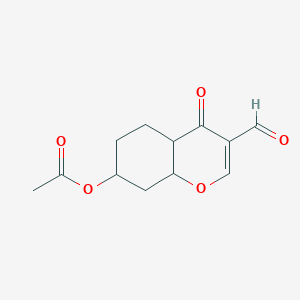
(3-Formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate is an organic compound with potential applications in various scientific fields. It is a derivative of chromene, a bicyclic compound that contains a benzene ring fused to a pyran ring. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with chromene derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high efficiency, scalability, and reproducibility of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate involves its interaction with specific molecular targets and pathways. The formyl and acetate groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3-Formyl-4-oxo-4H-chromen-7-yl) acetate: A structurally similar compound with a different degree of saturation in the chromene ring.
(3-Formyl-4-oxo-4H-chromen-6-yl) acetate: Another analog with a different substitution pattern on the chromene ring.
Uniqueness
(3-Formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate is unique due to its specific structural features, including the hexahydrochromene ring system and the presence of both formyl and acetate functional groups. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C12H14O5 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
(3-formyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl) acetate |
InChI |
InChI=1S/C12H14O5/c1-7(14)17-9-2-3-10-11(4-9)16-6-8(5-13)12(10)15/h5-6,9-11H,2-4H2,1H3 |
InChI Key |
DDXUBLUNVVQNOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2C(C1)OC=C(C2=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


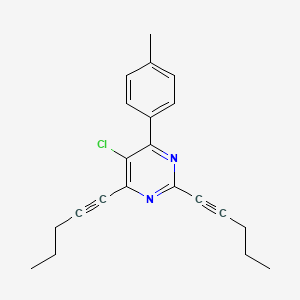
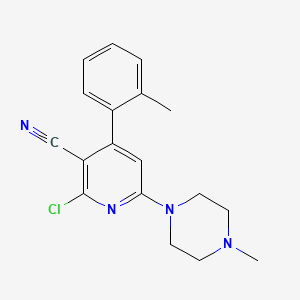
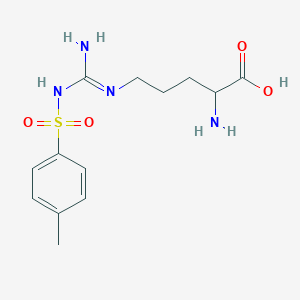
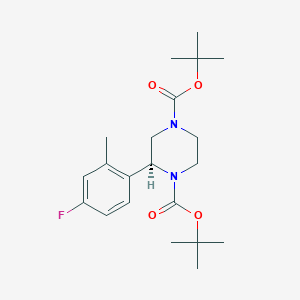
![1-Cyclopropyl-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12342769.png)
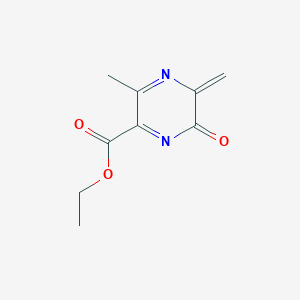
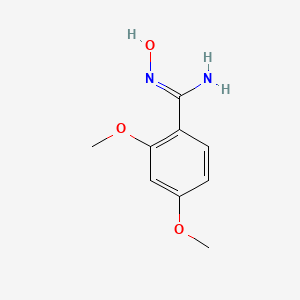
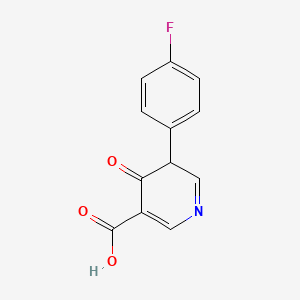
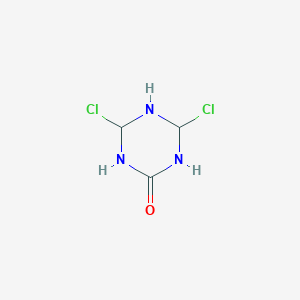
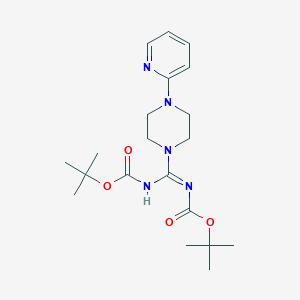
![2-[[6-[[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12342815.png)
